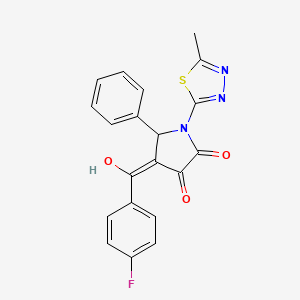![molecular formula C22H23NO5 B11631361 (4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11631361.png)
(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione” is a mouthful, but let’s break it down This compound belongs to the class of pyrrolidine-2,3-diones, characterized by their pyrrolidine ring structure with two carbonyl groups
Chemical Formula: CHNO
IUPAC Name: this compound
Structure: !Compound Structure
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of appropriate starting materials. For example:
Aldol Condensation:
Mannich Reaction:
Industrial Production:: Industrial-scale production typically involves optimized versions of the above routes. Catalysts, solvents, and reaction conditions are carefully chosen for efficiency and yield.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form a quinone.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Oxidation: KMnO, HO
Reduction: NaBH, LiAlH
Substitution: AlCl, FeCl
- Oxidation: Quinone derivatives
- Reduction: Alcohols
- Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated for potential antitumor and anti-inflammatory properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, potentially affecting signaling pathways or enzymatic processes.
Comparación Con Compuestos Similares
While there are related pyrrolidine-2,3-diones, this compound stands out due to its specific substitution pattern. Similar compounds include:
- Pyrrolidine-2,3-diones with different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C22H23NO5 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO5/c1-27-13-7-12-23-19(16-10-6-11-17(14-16)28-2)18(21(25)22(23)26)20(24)15-8-4-3-5-9-15/h3-6,8-11,14,19,24H,7,12-13H2,1-2H3/b20-18+ |
Clave InChI |
FDOWQEIOTAHRPK-CZIZESTLSA-N |
SMILES isomérico |
COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC |
SMILES canónico |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631286.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B11631296.png)
![4-methyl-N'-[(thien-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11631325.png)
![N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11631326.png)
![(6Z)-2-benzyl-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631329.png)
![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11631336.png)
![8-propyl-13-pyrrolidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11631339.png)
![7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631347.png)
![ethyl {[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate](/img/structure/B11631353.png)
![Bis(2-methoxyethyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11631371.png)
![2,5-cyclohexadiene-1,4-dione, mono[O-(4-chlorobenzoyl)oxime]](/img/structure/B11631376.png)
![(2E)-2-cyano-3-{[2-(dimethylamino)ethyl]amino}but-2-enamide](/img/structure/B11631377.png)
![2-Butyl-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11631383.png)
